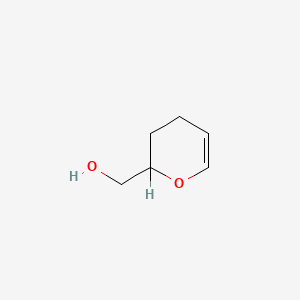

3,4-dihydro-2H-pyran-2-methanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20753. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMICBFRKICBBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305096 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3749-36-8 | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3749-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3749-36-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-2H-pyran-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-pyran-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.046 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dihydro-2H-pyran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dihydro-2H-pyran-2-methanol, a versatile building block in organic synthesis and medicinal chemistry. This document outlines the primary synthetic strategies, provides detailed experimental protocols, and presents key quantitative and spectroscopic data to facilitate its preparation and characterization in a research and development setting.

Introduction

This compound is a valuable heterocyclic compound widely utilized as an intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and biologically active compounds. Its bifunctional nature, possessing both a hydroxyl group and a dihydropyran ring, allows for a range of chemical transformations. The dihydropyran moiety can serve as a protective group for alcohols or participate in further cycloaddition reactions, while the primary alcohol offers a handle for esterification, etherification, oxidation, or conversion to other functional groups.

Synthetic Strategies

The synthesis of this compound can be principally approached via two main strategies: the hetero-Diels-Alder reaction to construct the dihydropyran ring system, and the enzymatic resolution of a racemic precursor to obtain enantiomerically pure forms.

Hetero-Diels-Alder Reaction

The hetero-Diels-Alder reaction is a powerful method for the construction of six-membered heterocycles. In the context of this compound synthesis, the dimerization of acrolein is a key transformation that yields 3,4-dihydro-2H-pyran-2-carboxaldehyde. This aldehyde can then be reduced to the target alcohol. This approach is attractive due to the ready availability of the starting material, acrolein.

Enzymatic Resolution of a Racemic Precursor

For applications requiring enantiomerically pure this compound, enzymatic resolution is a highly effective strategy. This method involves the selective hydrolysis of one enantiomer of a racemic ester precursor, typically (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran, leaving the desired enantiomer of the alcohol unreacted and the other as the hydrolyzed product. This allows for the separation of the enantiomers.

Experimental Protocols

Synthesis of (R)-3,4-dihydro-2H-pyran-2-methanol via Enzymatic Hydrolysis

This protocol details the enzymatic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran to yield (R)-3,4-dihydro-2H-pyran-2-methanol.

Materials:

-

(±)-2-acetoxymethyl-3,4-dihydro-2H-pyran

-

Phosphate (B84403) buffer (0.01 M, pH 7.6)

-

Porcine Pancreatic Lipase (PPL)

-

Sodium hydroxide (B78521) (3N)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Neutral aluminum oxide for chromatography

Procedure:

-

To a stirred mixture of phosphate buffer (4.2 L, 0.01 M, pH 7.6), add a solution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran (29.5 g, 189.1 mmol) in acetone (145 mL) at room temperature.

-

Stir the mixture for 5 minutes, then add Porcine Pancreatic Lipase (PPL) (2.8 g).

-

Maintain the pH of the reaction mixture at 7.6 by the constant addition of 3N NaOH.

-

Monitor the progress of the reaction by HPLC using a chiral column. An additional portion of PPL (0.7 g) may be added after 24 hours if the reaction is proceeding slowly.

-

After completion of the reaction (typically 4 days), extract the mixture with ethyl acetate (4 x 700 mL).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on neutral aluminum oxide using a 25% ethyl acetate in hexane (B92381) eluent to afford (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran.

-

The desired (R)-3,4-dihydro-2H-pyran-2-methanol can be obtained from the unreacted starting material fraction or by subsequent hydrolysis of the resolved acetate.

Data Presentation

Quantitative Data for Enzymatic Resolution

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Enzymatic Hydrolysis | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | (R)-2-acetoxymethyl-3,4-dihydro-2H-pyran | ~38% |

Note: The yield is for the resolved acetate. The corresponding alcohol can be obtained by hydrolysis.

Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| Appearance | Colorless to light yellow oily liquid[1] |

| Boiling Point | 92-93 °C at 25 mmHg |

| Density | 1.101 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.479[1] |

¹H NMR (CDCl₃):

-

δ 6.40 (d, 1H)

-

δ 4.80 (m, 1H)

-

δ 4.20 (m, 3H)

-

δ 2.10 (s, 3H, for acetate precursor)

-

δ 2.20-1.60 (m, 4H)

¹³C NMR (CDCl₃):

-

Chemical shifts will vary slightly depending on the solvent and instrument. Typical shifts for the dihydropyran ring carbons are observed in the regions of δ 20-30 (aliphatic CH₂) and δ 100-150 (vinylic CH). The hydroxymethyl group carbon appears around δ 65.

IR (Neat):

-

Broad absorption around 3400 cm⁻¹ (O-H stretch)

-

Strong absorptions around 2900 cm⁻¹ (C-H stretch)

-

Absorption around 1650 cm⁻¹ (C=C stretch)

-

Strong absorption around 1050 cm⁻¹ (C-O stretch)

Visualizations

Synthetic Pathways

Caption: Synthetic routes to this compound.

Experimental Workflow for Enzymatic Resolution

Caption: Workflow for enzymatic resolution.

References

In-Depth Structural Analysis of 3,4-Dihydro-2H-pyran-2-methanol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive structural analysis of 3,4-dihydro-2H-pyran-2-methanol, a key heterocyclic compound utilized in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering detailed spectroscopic data, experimental protocols, and visualizations to facilitate its application in complex molecular design and synthesis.

Core Structural and Physical Properties

This compound, with the chemical formula C₆H₁₀O₂, is a colorless to light yellow oily liquid.[1] It serves as a versatile building block in the synthesis of a variety of bioactive molecules and fine chemicals.[1] A summary of its key physical and chemical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Weight | 114.14 g/mol | [1][2][3] |

| IUPAC Name | (3,4-dihydro-2H-pyran-2-yl)methanol | [2] |

| CAS Number | 3749-36-8 | [1][2] |

| Density | 1.071 g/mL | [1] |

| Boiling Point | 92-93 °C at 25 mmHg | |

| Refractive Index | 1.479 | [1] |

Spectroscopic Analysis

The structural elucidation of this compound is critically dependent on spectroscopic techniques. The following sections detail the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 3.5 - 3.7 | m | - | 1H |

| H-3a | 1.8 - 2.0 | m | - | 1H |

| H-3b | 1.6 - 1.8 | m | - | 1H |

| H-4a | 2.0 - 2.2 | m | - | 1H |

| H-4b | 1.9 - 2.1 | m | - | 1H |

| H-5 | 4.7 - 4.9 | m | - | 1H |

| H-6 | 6.3 - 6.5 | m | - | 1H |

| H-7a | 3.6 - 3.8 | dd | J = 11.5, 4.0 | 1H |

| H-7b | 3.4 - 3.6 | dd | J = 11.5, 7.0 | 1H |

| OH | Variable | br s | - | 1H |

Predicted data is based on the analysis of structurally related compounds.[4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for each carbon atom are summarized in Table 3.

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 77.8 |

| C-3 | 30.2 |

| C-4 | 22.5 |

| C-5 | 100.8 |

| C-6 | 145.2 |

| C-7 (CH₂OH) | 65.1 |

Data sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. Key absorption frequencies for this compound are listed in Table 4.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch (Alcohol) | 3400 (broad) |

| C-H Stretch (Aliphatic) | 2920, 2850 |

| C=C Stretch (Vinyl Ether) | 1650 |

| C-O Stretch (Alcohol) | 1050 |

| C-O-C Stretch (Ether) | 1240 |

Data is characteristic for this class of compounds and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (MW = 114.14), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 114. The fragmentation pattern is anticipated to involve key pathways such as the loss of the hydroxymethyl group and retro-Diels-Alder reaction of the dihydropyran ring. A theoretical fragmentation analysis of the related compound (3,4-dihydro-2H-pyran-2-yl)-methylamine suggests that cleavage of the pyran ring and fragmentation initiated by the functional group are primary pathways.[5] Key expected fragments for this compound are presented in Table 5.

| m/z | Proposed Fragment |

| 114 | [M]⁺ |

| 83 | [M - CH₂OH]⁺ |

| 85 | [M - H - C₂H₄]⁺ (from retro-Diels-Alder) |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 31 | [CH₂OH]⁺ |

Experimental Protocols

A common and efficient method for the synthesis of the dihydropyran ring system is the Hetero-Diels-Alder reaction.[6] This reaction involves the cycloaddition of a conjugated diene with a dienophile containing a heteroatom.

Synthesis of this compound via Hetero-Diels-Alder Reaction

Materials:

-

Acrolein (dienophile)

-

Allyl alcohol (diene precursor)

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂)

-

Anhydrous Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous Magnesium Sulfate

-

Silica (B1680970) Gel for column chromatography

-

Ethyl acetate/Hexane mixture

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve allyl alcohol in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Lewis acid catalyst to the stirred solution.

-

Add acrolein dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to yield pure this compound.

Visualizations

The following diagrams illustrate key aspects of the synthesis and structural analysis of this compound.

Caption: Hetero-Diels-Alder Synthesis Workflow.

Caption: Structural Elucidation Logical Flow.

References

An In-depth Technical Guide to 3,4-Dihydro-2H-pyran-2-methanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,4-dihydro-2H-pyran-2-methanol. It includes detailed experimental protocols, spectroscopic data analysis, and a discussion of its applications in organic synthesis and drug discovery.

Core Properties of this compound

This compound is a versatile heterocyclic compound widely utilized as a building block in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Its bifunctional nature, possessing both a hydroxyl group and a dihydropyran ring, allows for a variety of chemical transformations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [2] |

| Molecular Weight | 114.14 g/mol | [2] |

| Appearance | Colorless to light yellow oily liquid | [1] |

| Boiling Point | 92-93 °C at 25 mmHg | [2] |

| Density | 1.101 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.479 | [1] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [2] |

| CAS Number | 3749-36-8 | [2] |

Spectroscopic Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the protons on the dihydropyran ring and the hydroxymethyl group.[2] |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the five carbon atoms of the dihydropyran ring and the carbon of the hydroxymethyl substituent.[2] |

| FTIR | The infrared spectrum displays a broad absorption band in the region of 3400 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Strong C-O stretching bands are also observed.[3][4] |

| Mass Spectrometry | The mass spectrum typically shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the hydroxymethyl group or cleavage of the dihydropyran ring.[5] |

Synthesis and Reactivity

This compound is a valuable intermediate in organic synthesis. Its reactivity is dominated by the chemistry of its hydroxyl group and the double bond within the dihydropyran ring.

General Synthesis

The synthesis of 3,4-dihydro-2H-pyrans can be achieved through various methods, including the hetero-Diels-Alder reaction.[6] Industrial-scale production often involves the reaction of precursor molecules over solid oxidic catalysts at elevated temperatures.[7]

Caption: General synthetic approach to dihydropyran derivatives.

Use as a Protecting Group

The related compound, 3,4-dihydro-2H-pyran (DHP), is widely used to protect alcohols by forming tetrahydropyranyl (THP) ethers.[8] This reaction is typically catalyzed by acid and is reversible under acidic conditions, making it a useful strategy in multi-step syntheses.

Experimental Protocols

The following sections provide detailed experimental procedures for reactions involving this compound.

Oxidation to 3,4-Dihydro-2H-pyran-2-carbaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP).[9]

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dry dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

To a stirred solution of this compound (1 equivalent) in dry dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture vigorously for 15-20 minutes until the layers become clear.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Reductive Amination to (3,4-Dihydro-2H-pyran-2-yl)methylamine

This protocol details the conversion of the aldehyde to a primary amine via reductive amination.[9]

Materials:

-

3,4-Dihydro-2H-pyran-2-carbaldehyde (from the previous step)

-

Methylamine (B109427) solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the crude 3,4-dihydro-2H-pyran-2-carbaldehyde in dichloromethane.

-

Add a solution of methylamine (typically in THF or water) and stir for 1-2 hours to form the imine intermediate.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Stir at room temperature for 12-16 hours, monitoring the reaction by TLC.

-

Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Caption: Workflow for the synthesis of (3,4-dihydro-2H-pyran-2-yl)methylamine.

Applications in Drug Discovery and Development

The dihydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[9] Derivatives of dihydropyran have demonstrated a wide range of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[10]

While specific biological activities for this compound are not extensively documented, it serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.[1][11] For instance, dihydropyran-based macrolides have been shown to exhibit potent cytotoxic activity against cancer cell lines by inhibiting the PI3K/AKT signaling pathway.[12] Specifically, these compounds can selectively target the p110α subunit of PI3Kα, leading to mitochondrial stress and apoptosis in cancer cells.[12]

Caption: Inhibition of the PI3K/AKT pathway by a dihydropyran derivative.

The versatility of this compound as a synthetic intermediate makes it a valuable tool for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.[13]

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[2] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and eye protection. Store in a cool, dry place away from ignition sources.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and established laboratory safety protocols before handling any chemical substances.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 7. EP0257521A2 - 3,4-Dihydro-2H-pyranes and process for their preparation - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-depth Technical Guide: 13C NMR Analysis of 3,4-dihydro-2H-pyran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydro-2H-pyran-2-methanol is a heterocyclic organic compound of interest in synthetic chemistry and drug discovery. Its structure, featuring a dihydropyran ring and a primary alcohol, offers multiple sites for chemical modification, making it a valuable building block for the synthesis of more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. This guide provides a comprehensive overview of the 13C NMR analysis of this compound, including experimental protocols and data interpretation.

Predicted 13C NMR Spectral Data

Due to the unavailability of experimentally derived 13C NMR data from accessible databases, predicted chemical shift values are provided below. These predictions are based on established principles of NMR spectroscopy and comparison with structurally similar compounds. The carbon atoms in this compound are numbered as follows for clear assignment:

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Notes |

| C2 | 65-75 | CH | Oxygen-bearing aliphatic carbon. |

| C3 | 20-30 | CH2 | Aliphatic carbon. |

| C4 | 25-35 | CH2 | Aliphatic carbon. |

| C5 | 125-135 | CH | Olefinic carbon, deshielded by the ring oxygen. |

| C6 | 100-110 | CH | Olefinic carbon. |

| C7 | 60-70 | CH2 | Carbon of the hydroxymethyl group. |

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for acquiring a 13C NMR spectrum of an organic compound like this compound. Instrument parameters may need to be optimized for the specific spectrometer and sample concentration.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds. Other suitable solvents include acetone-d6, dimethyl sulfoxide-d6 (DMSO-d6), and methanol-d4.

-

Concentration: Prepare a solution of this compound at a concentration of 5-20 mg in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers can often reference the spectrum to the residual solvent peak.

-

Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) equipped with a broadband probe is required for 13C NMR spectroscopy.

-

Tuning and Matching: Tune and match the probe to the 13C frequency to ensure optimal sensitivity.

-

Locking: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

-

Shimming: Shim the magnetic field to achieve a homogeneous field and sharp spectral lines.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for a routine 13C spectrum.

-

Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (e.g., 0-220 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing carbon) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the appropriate solvent peak.

-

Peak Picking: Identify and label the chemical shift of each peak.

Data Interpretation and Structural Assignment Workflow

The following diagram illustrates the logical workflow for assigning the peaks in the 13C NMR spectrum to the corresponding carbon atoms in this compound.

Caption: Workflow for 13C NMR peak assignment.

Signaling Pathways and Logical Relationships

The following diagram illustrates the relationship between the chemical environment of each carbon atom and its expected 13C NMR chemical shift range.

Caption: Correlation of carbon environment to chemical shift.

Mass Spectrometry of 3,4-dihydro-2H-pyran-2-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3,4-dihydro-2H-pyran-2-methanol (DHP-M), a heterocyclic alcohol with applications in organic synthesis and as a building block in medicinal chemistry. This document outlines the theoretical fragmentation pathways of DHP-M under electron ionization (EI), presents expected mass spectral data, and provides a detailed experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information herein is intended to assist researchers in the identification, characterization, and quantification of this compound in various matrices.

Introduction

This compound (C₆H₁₀O₂) is a valuable intermediate in the synthesis of a variety of organic molecules.[1][2] Its structure, featuring a dihydropyran ring and a primary alcohol functional group, presents a unique fragmentation pattern in mass spectrometry.[3][4] Understanding this fragmentation is crucial for its unambiguous identification and for metabolic or degradation studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like DHP-M, offering both high separation efficiency and sensitive detection.[5][6] This guide details the expected mass spectrometric behavior of DHP-M and provides a standardized protocol for its analysis.

Theoretical Mass Spectrum and Fragmentation

While a publicly available, experimentally derived mass spectrum for this compound is not readily found, a theoretical fragmentation pattern can be predicted based on established principles of mass spectrometry for cyclic ethers and primary alcohols.[3][7] Upon electron ionization at 70 eV, the molecule is expected to form a molecular ion (M⁺˙) at a mass-to-charge ratio (m/z) of 114.[1] The subsequent fragmentation is anticipated to proceed through several key pathways.

Key Expected Fragmentation Pathways

-

Alpha-Cleavage: The bond between the pyran ring and the hydroxymethyl group is susceptible to cleavage. A primary fragmentation pathway for alcohols involves the cleavage of the C-C bond adjacent to the oxygen atom. This would result in the loss of a CH₂OH radical, leading to a fragment at m/z 83.

-

Ring Cleavage: The dihydropyran ring can undergo characteristic ring-opening fragmentations. This can include the loss of neutral molecules such as ethene (C₂H₄, 28 Da) or formaldehyde (B43269) (CH₂O, 30 Da).[3]

-

Retro-Diels-Alder (RDA) Reaction: A common fragmentation pathway for cyclohexene-like structures is the retro-Diels-Alder reaction. For the dihydropyran ring, this could lead to the formation of acrolein (C₃H₄O, m/z 56) and ethylene (B1197577) (C₂H₄, 28 Da).

-

Loss of Water: The molecular ion may lose a molecule of water (H₂O, 18 Da), a common fragmentation for alcohols, resulting in a fragment at m/z 96.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and their theoretical m/z values. The relative abundance is an estimation based on the stability of the resulting ions.

| m/z | Proposed Fragment Ion | Formula | Proposed Fragmentation Pathway | Predicted Relative Abundance |

| 114 | [M]⁺˙ | [C₆H₁₀O₂]⁺˙ | Molecular Ion | Low |

| 96 | [M - H₂O]⁺˙ | [C₆H₈O]⁺˙ | Loss of water from the molecular ion | Moderate |

| 85 | [M - CH₂OH]⁺ | [C₅H₉O]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical | High |

| 83 | [M - OCH₃]⁺ | [C₅H₇O]⁺ | Cleavage of the C-O bond in the ring and loss of a methoxy (B1213986) radical | Moderate |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Ring cleavage and rearrangement | Moderate |

| 56 | [C₃H₄O]⁺˙ | [C₃H₄O]⁺˙ | Retro-Diels-Alder reaction | High |

| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Further fragmentation | Moderate |

| 31 | [CH₂OH]⁺ | [CH₃O]⁺ | Cleavage of the C-C bond between the ring and the substituent | High |

Experimental Protocol: GC-MS Analysis

This section outlines a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry.

Sample and Standard Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

-

Sample Preparation: Depending on the matrix, sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or simple dilution.[5] For SPE, the sample can be loaded onto a C18 cartridge, washed with water, and eluted with a suitable organic solvent. The eluate is then concentrated under a gentle stream of nitrogen.

Instrumentation

-

Gas Chromatograph (GC) System: An Agilent 7890B or equivalent system.[5]

-

Mass Spectrometer (MS) System: A quadrupole or ion trap mass spectrometer, such as an Agilent 5977 or equivalent.

-

GC Column: A non-polar or medium-polarity column is suitable. A common choice is a 30m x 0.25mm ID, 0.25µm film thickness DB-5ms or equivalent 5% phenyl-methylpolysiloxane column.[5]

GC-MS Parameters

The following table details the recommended GC-MS parameters for the analysis of this compound.

| Parameter | Value |

| GC Inlet | |

| Injection Volume | 1 µL |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | |

| Gas | Helium |

| Flow Rate | 1 mL/min (constant flow) |

| Oven Temperature Program | |

| Initial Temperature | 60 °C, hold for 2 minutes |

| Ramp | 10 °C/min to 280 °C |

| Final Hold | 5 minutes at 280 °C |

| Mass Spectrometer | |

| MS Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 30-200 |

| Acquisition Mode | Full Scan |

Data Acquisition and Analysis

-

Inject 1 µL of the prepared sample or standard solution into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the compound by comparing its retention time and mass spectrum with that of a reference standard.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the calibration standards.

Visualizations

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Experimental Workflow

Caption: GC-MS workflow for this compound analysis.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The proposed fragmentation patterns and the detailed GC-MS protocol offer a robust starting point for researchers and professionals in the fields of analytical chemistry, drug development, and quality control. While the fragmentation data presented is theoretical, it is based on well-established principles and provides a reliable framework for the identification and characterization of this compound. Further experimental validation is recommended to confirm these findings.

References

An In-depth Technical Guide on the Reactivity and Stability of 3,4-Dihydro-2H-pyran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-2H-pyran-2-methanol is a versatile heterocyclic alcohol widely utilized in organic synthesis, particularly as a key building block for the introduction of the tetrahydropyranyl (THP) protecting group and in the synthesis of biologically active molecules. This technical guide provides a comprehensive overview of the reactivity and stability of this compound, addressing the core requirements of researchers, scientists, and drug development professionals. The document details its chemical properties, reactivity in key synthetic transformations, and stability under various conditions. Experimental protocols for representative reactions and stability-indicating analytical methods are provided, along with a discussion of its application in drug discovery, specifically in the context of adenosine (B11128) receptor modulation.

Introduction

This compound, also known as 2-hydroxymethyl-3,4-dihydropyran, is a colorless to light yellow oily liquid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol .[1][2] Its structure, featuring a dihydropyran ring and a primary alcohol functional group, makes it a valuable intermediate in a variety of chemical transformations.[3][4] The enol ether functionality within the dihydropyran ring is susceptible to electrophilic attack, forming the basis of its utility as a protecting group for alcohols.[5] The primary hydroxyl group provides a handle for further functionalization, rendering it a versatile synthon in the construction of more complex molecules, including pharmacologically active compounds.[3][6]

This guide will delve into the critical aspects of the reactivity and stability of this compound, providing quantitative data where available, detailed experimental procedures, and visual representations of key chemical processes and biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow oily liquid | [1][2] |

| Boiling Point | 92-93 °C at 25 mmHg | |

| Density | 1.101 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.479 | [1] |

| CAS Number | 3749-36-8 | [1][3] |

Reactivity

The reactivity of this compound is primarily governed by the enol ether moiety and the primary hydroxyl group.

Reactions at the Enol Ether Moiety: Tetrahydropyranylation

The most prominent reaction of this compound and its parent compound, 3,4-dihydro-2H-pyran (DHP), is the acid-catalyzed addition of alcohols to the double bond to form tetrahydropyranyl (THP) ethers. This reaction is a widely used method for the protection of hydroxyl groups in multi-step organic synthesis.[5][7]

Reaction Workflow: Tetrahydropyranylation of an Alcohol

Caption: Workflow for the protection of an alcohol using this compound.

Experimental Protocol: General Procedure for Tetrahydropyranylation of a Primary Alcohol

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add this compound to the solution.

-

Add p-TsOH·H₂O to the mixture and stir at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

| Catalyst | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| p-TsOH | DCM | Room Temperature | 1 - 4 | >90 |

| PPTS | DCM | Room Temperature | 2 - 6 | >90 |

| Amberlyst-15 | DCM | Room Temperature | 1 - 3 | >95 |

| Bi(OTf)₃ | CH₃CN | Room Temperature | 0.5 - 2 | >90 |

Reactions of the Hydroxyl Group

The primary hydroxyl group of this compound can undergo typical reactions of primary alcohols, such as oxidation, esterification, and etherification.

3.2.1. Oxidation

Oxidation of this compound to the corresponding aldehyde, 3,4-dihydro-2H-pyran-2-carboxaldehyde, is a key step in the synthesis of various derivatives, including adenosine receptor agonists.[6]

Reaction Scheme: Oxidation of this compound

Caption: Oxidation of the primary alcohol to an aldehyde.

Experimental Protocol: Oxidation using TEMPO/BAIB [6]

Materials:

-

(R)-3,4-dihydro-2H-pyran-2-methanol (1.0 eq, 14.0 g, 122.8 mmol)

-

(Diacetoxyiodo)benzene (BAIB) (1.5 eq, 59.13 g, 184.2 mmol)

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.1 eq, 1.92 g, 12.28 mmol)

-

Dichloromethane (CH₂Cl₂) (105 mL)

-

Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution

Procedure:

-

Stir a mixture of (R)-3,4-dihydro-2H-pyran-2-methanol and BAIB in CH₂Cl₂ at room temperature for 30 minutes.

-

Add TEMPO to the mixture.

-

Stir the reaction mixture at room temperature for 5 hours, monitoring the progress by TLC (30% EtOAc-hexane).

-

Dilute the reaction mixture with CH₂Cl₂ (100 mL) and wash with saturated Na₂S₂O₃ solution (100 mL) and saturated NaCl solution (2 x 50 mL).

-

The product, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, is typically used in the next step without extensive purification due to its potential instability.

Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The enol ether linkage is susceptible to acidic hydrolysis, while the overall molecule can be sensitive to heat and oxidation.

Acidic Stability

The tetrahydropyranyl group is readily cleaved under acidic conditions, which is the basis for its use as a protecting group.[5] This lability means that this compound itself is unstable in acidic environments, likely undergoing hydrolysis and/or polymerization.

Degradation Pathway: Acid-Catalyzed Hydrolysis

Caption: Plausible pathway for the acid-catalyzed hydrolysis of this compound.

Basic Stability

THP ethers are generally stable to strongly basic conditions, suggesting that this compound would exhibit reasonable stability in the absence of acidic protons.[5] However, strong bases could potentially catalyze ring-opening or other unforeseen reactions, although specific data is lacking.

Thermal Stability

Studies on the thermal decomposition of related dihydropyran structures indicate that they can undergo retro-Diels-Alder reactions at elevated temperatures.[8] For 3,6-dihydro-2H-pyran, thermal decomposition in the gas phase between 329–374 °C yields formaldehyde (B43269) and buta-1,3-diene.[9] While specific data for this compound is not available, it is reasonable to expect that it would also be susceptible to thermal degradation.

Oxidative Stability

Storage and Handling

Based on its reactivity and stability profile, this compound should be stored in a cool, dry, and well-ventilated area, away from acids and oxidizing agents.[1] Recommended storage temperatures are typically between 2-8°C. For long-term storage, a stock solution can be kept at -20°C for one month or -80°C for six months.[11]

Application in Drug Development: Adenosine Receptor Modulation

Derivatives of this compound have shown significant promise as modulators of adenosine receptors, particularly the A₂A and A₃ subtypes. These G-protein coupled receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the development of therapeutics for inflammatory diseases, cardiovascular disorders, and cancer.[6][12]

The (R)-enantiomer of 3,4-dihydro-2H-pyran-2-carboxaldehyde, derived from the corresponding alcohol, has been used as a key intermediate in the synthesis of potent and selective A₂A and A₃ adenosine receptor agonists.[6]

Signaling Pathway: Adenosine A₂A and A₃ Receptor Activation

Caption: Simplified signaling pathways for adenosine A₂A and A₃ receptors activated by dihydropyran-derived agonists.

Analytical Methods

The purity and stability of this compound are typically assessed using chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Experimental Protocol: Stability-Indicating HPLC Method (General Approach)

A stability-indicating HPLC method is crucial for monitoring the degradation of this compound. A general approach would involve the following:

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient elution with a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both containing a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

Method Development Workflow

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant applications in drug discovery. Its reactivity is centered around the enol ether and primary alcohol functionalities, enabling its use as a protecting group and as a precursor to more complex molecules. A thorough understanding of its stability profile, particularly its sensitivity to acid and potential for thermal and oxidative degradation, is essential for its effective use. The development of robust analytical methods is critical for ensuring its quality and for studying its degradation pathways. The successful application of its derivatives as adenosine receptor agonists highlights its potential in the development of novel therapeutics. Further research into the quantitative aspects of its reactivity and stability will undoubtedly enhance its utility in the scientific community.

References

- 1. soc.chim.it [soc.chim.it]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 3749-36-8 | FD49783 [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Interaction of 1,4-Dihydropyridine and Pyridine Derivatives with Adenosine Receptors: Selectivity for A3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-dihydro-2H-pyran-2-methanol (CAS: 3749-36-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-pyran-2-methanol, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on its role as a valuable building block in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 2-hydroxymethyl-3,4-dihydro-2H-pyran, is a colorless to light yellow oily liquid.[1] It is a stable compound under normal conditions and is widely used as a key intermediate in the synthesis of more complex molecules.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3749-36-8 | [3] |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Appearance | Colorless to light yellow oily liquid | [1] |

| Boiling Point | 92-93 °C @ 25 mmHg | [3] |

| Density | 1.101 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.478 | [3] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [2] |

| Storage Temperature | 2-8°C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize the expected nuclear magnetic resonance (NMR) and infrared (IR) spectral data.

Table 2: Predicted ¹³C NMR Chemical Shifts in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=C (alkene) | ~125-130 |

| O-C-O (acetal) | ~98-102 |

| CH₂-OH | ~65 |

| Aliphatic CH₂ | ~20-35 |

Note: These are approximate chemical shifts and may vary slightly based on experimental conditions.

Table 3: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 (broad) | O-H (alcohol) |

| 2920-2850 | C-H (aliphatic) |

| 1650 (weak) | C=C (alkene) |

| 1240 | C-O-C (ether) |

| 1080 | C-O (alcohol) |

Synthesis and Reactivity

This compound is commonly synthesized via a hetero-Diels-Alder reaction of acrolein, where one molecule of acrolein acts as the diene and another as the dienophile, to form 3,4-dihydro-2H-pyran-2-carboxaldehyde.[4] Subsequent reduction of the aldehyde group yields the target alcohol.

The primary alcohol functional group and the dihydropyran ring are key to its reactivity, allowing for a variety of chemical transformations. It is a valuable building block for creating more complex molecular structures.[2]

Experimental Protocols

Synthesis of this compound

A representative protocol for the synthesis involves a two-step process:

Step 1: Diels-Alder Cycloaddition of Acrolein Acrolein is heated under pressure in the presence of a polymerization inhibitor such as hydroquinone.[4] This [4+2] cycloaddition reaction yields 3,4-dihydro-2H-pyran-2-carboxaldehyde.[4] Microwave irradiation has been shown to significantly accelerate this reaction.[4]

Step 2: Reduction of the Aldehyde The resulting 3,4-dihydro-2H-pyran-2-carboxaldehyde is then reduced to this compound using a standard reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Oxidation to 3,4-dihydro-2H-pyran-2-carboxaldehyde

The alcohol can be oxidized back to the aldehyde, a key intermediate for further functionalization.

Protocol:

-

To a stirred solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add Dess-Martin periodinane (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir the mixture vigorously for 30 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 3,4-dihydro-2H-pyran-2-carboxaldehyde.

Applications in Drug Discovery and Development

The dihydropyran scaffold is a common motif in a wide array of biologically active molecules and natural products.[5] Consequently, this compound serves as a crucial starting material in the synthesis of novel therapeutic agents.

Synthesis of Adenosine (B11128) A₂A and A₃ Receptor Agonists

A significant application of this compound is in the synthesis of potent and selective adenosine A₂A and A₃ receptor agonists. The (R)-enantiomer of 3,4-dihydro-2H-pyran-2-carboxaldehyde, derived from the corresponding alcohol, is a key intermediate in the synthesis of these agonists, which have potential therapeutic applications in inflammatory diseases.[5]

"DHP Linker" in Solid-Phase Synthesis

This compound is also utilized as a "DHP linker" in solid-phase synthesis.[6] The hydroxyl group can be attached to a solid support, and the dihydropyran moiety can then be used to protect other functional groups during the synthesis of peptides or other complex molecules. This approach facilitates purification as the desired product remains attached to the solid support while excess reagents and byproducts are washed away.

Safety and Handling

This compound is considered a combustible liquid and can cause skin and serious eye irritation.[3] It is recommended to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and eye protection. Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its unique structural features and reactivity make it an important building block for the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. For researchers and drug development professionals, this compound offers significant potential for the creation of novel and complex molecular architectures with diverse biological activities.

References

- 1. 3,4-Dihydro-2H-pyran(110-87-2) 13C NMR [m.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]

- 5. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, polymer-bound extent of labeling: ~0.7 mmol/g loading, 1 % cross-linked | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of 3,4-Dihydro-2H-pyran-2-methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 3,4-dihydro-2H-pyran-2-methanol (CAS No: 3749-36-8). The information herein is compiled to ensure the safe use of this versatile reagent in research and development settings. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to light yellow oily liquid.[1] It is a key intermediate in organic synthesis, particularly in the creation of bioactive molecules and advanced materials.[1]

| Property | Value | References |

| CAS Number | 3749-36-8 | [2][3][4][5][6] |

| Molecular Formula | C₆H₁₀O₂ | [3][6][7] |

| Molecular Weight | 114.14 g/mol | [3][5][6][7] |

| Boiling Point | 92-93 °C at 25 mmHg | [3][4][5][6] |

| Density | 1.101 g/mL at 25 °C | [3][4][5][6] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [5] |

| Appearance | Colorless to light yellow oily liquid | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [4] |

Hazard Identification and Classification

This chemical is considered hazardous and is classified as a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][8]

| Hazard Classification | Category | GHS Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Caption: GHS Pictograms for Flammability and Irritation.

First-Aid Measures

Prompt and appropriate first-aid measures are essential in case of accidental exposure.

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Take off contaminated clothing and wash before reuse. | [2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical aid immediately. | [2][9] |

Fire-Fighting Measures

While classified as a combustible liquid, this compound presents a fire hazard, especially at elevated temperatures.

| Aspect | Details | References |

| Suitable Extinguishing Media | Use carbon dioxide (CO₂), dry chemical powder, or water spray. For major fires, evacuating the area and fighting the fire remotely is advised due to the risk of explosion. Water mist can be used to cool closed containers. | [2] |

| Specific Hazards from Combustion | Containers may explode when heated. Hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂). | [2] |

| Protective Equipment for Firefighters | As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear. | [2] |

Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]

-

Take precautionary measures against static discharges.[2]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Keep away from heat, sparks, and flame.[2]

-

Incompatible with acids and oxidizing agents.[2]

Caption: Key Storage Requirements for this compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this chemical.

| Protection Type | Specification | References |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [2] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask type N95 (US) is also suggested. | [5][9] |

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent further hazards.

Caption: Workflow for Handling Accidental Spills.

Stability and Reactivity

Understanding the chemical's stability and reactivity is key to safe handling.

| Parameter | Description | References |

| Reactivity | No hazardous reactions under normal processing. | [2] |

| Chemical Stability | Stable under normal conditions. | [2] |

| Conditions to Avoid | Incompatible products, excess heat, and sources of ignition. | [2] |

| Incompatible Materials | Acids, Oxidizing agents. | [2] |

| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂). | [2] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[2][9] The primary known health effects are irritation to the skin, eyes, and respiratory system.[2][3][9] No information is available on sensitization or carcinogenicity.[2]

This guide is intended for informational purposes and should be used in conjunction with a comprehensive institutional safety program and the most current Safety Data Sheet (SDS) provided by the supplier. Always prioritize safety and handle all chemicals with care.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 3749-36-8 [chemicalbook.com]

- 5. 3,4-ジヒドロ-2H-ピラン-2-メタノール ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3,4-二氢-2H-吡喃-2-甲醇 ≥98.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | C6H10O2 | CID 95559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

starting materials for 3,4-dihydro-2H-pyran-2-methanol synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 3,4-dihydro-2H-pyran-2-methanol, a versatile heterocyclic building block crucial in medicinal chemistry and organic synthesis. This document details the most effective starting materials, provides detailed experimental protocols for key transformations, and presents quantitative data in a structured format for easy comparison.

Core Synthetic Strategies

The synthesis of this compound can be achieved through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired scale, and stereochemical requirements. The two principal and most direct strategies are:

-

Hetero-Diels-Alder Reaction followed by Reduction: This is the most common and industrially scalable approach. It involves the [4+2] cycloaddition of an α,β-unsaturated aldehyde, typically acrolein, which dimerizes to form 3,4-dihydro-2H-pyran-2-carboxaldehyde. This intermediate aldehyde is then reduced to the target primary alcohol.

-

Enzymatic Kinetic Resolution: For enantiomerically pure forms of this compound, an enzymatic kinetic resolution of a racemic precursor is a highly effective method. This strategy is particularly important in the synthesis of chiral drugs.

Alternative, though less direct, routes such as the Prins reaction may also be considered for the construction of the dihydropyran ring system.

Hetero-Diels-Alder Reaction Pathway

The hetero-Diels-Alder reaction is a powerful tool for the construction of the dihydropyran ring. In the most straightforward application for this synthesis, acrolein undergoes a self-dimerization where one molecule acts as the diene and the other as the dienophile.

Hetero-Diels-Alder synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 3,4-Dihydro-2H-pyran-2-carboxaldehyde (Acrolein Dimerization)

-

Thermal Method: Acrolein is heated under pressure in the presence of a polymerization inhibitor, such as hydroquinone (B1673460).[1] The reaction proceeds via a [4+2] cycloaddition.

-

Procedure: Acrolein is mixed with a small amount of hydroquinone and heated in a sealed vessel at elevated temperatures and pressures. The reaction progress can be monitored by GC analysis. Upon completion, the product is purified by distillation.

-

-

Microwave-Assisted Method: Microwave irradiation can significantly accelerate the dimerization of acrolein, leading to high yields in a much shorter reaction time.[1]

-

Procedure: Acrolein, stabilized with a polymerization inhibitor, is subjected to microwave irradiation in a suitable microwave reactor. The reaction typically completes within minutes, and the product can be isolated after cooling and purification.

-

Step 2: Reduction of 3,4-Dihydro-2H-pyran-2-carboxaldehyde

The reduction of the intermediate aldehyde to the primary alcohol is a standard transformation, readily achieved with common reducing agents.

-

Using Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent suitable for this conversion.[2][3][4][5]

-

Procedure: 3,4-Dihydro-2H-pyran-2-carboxaldehyde is dissolved in a protic solvent such as methanol (B129727) or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction mixture is stirred until the aldehyde is completely consumed, as monitored by TLC. The reaction is then quenched, and the product is extracted and purified.

-

Quantitative Data

| Starting Material | Reaction | Key Reagents/Conditions | Product | Yield |

| Acrolein | Hetero-Diels-Alder (Thermal) | Heat, Pressure, Hydroquinone | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Good to Excellent |

| Acrolein | Hetero-Diels-Alder (Microwave) | Microwave Irradiation | 3,4-Dihydro-2H-pyran-2-carboxaldehyde | 91%[1] |

| 3,4-Dihydro-2H-pyran-2-carboxaldehyde | Reduction | Sodium Borohydride, Methanol | This compound | High |

Enzymatic Kinetic Resolution Pathway

For the synthesis of enantiopure (R)-3,4-dihydro-2H-pyran-2-methanol, enzymatic kinetic resolution is a highly effective strategy. This method relies on the stereoselective hydrolysis of a racemic acetate (B1210297) precursor by a lipase.

Enzymatic kinetic resolution workflow.

Experimental Protocol

Step 1: Enzymatic Hydrolysis of (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran [6][7]

-

Procedure: A mixture of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran in acetone (B3395972) is added to a phosphate (B84403) buffer (pH 7.6). Porcine Pancreatic Lipase (PPL) is then introduced, and the reaction is stirred at room temperature. The pH is maintained at 7.6 by the controlled addition of NaOH. The reaction progress is monitored by chiral HPLC. After completion, the mixture is extracted with an organic solvent, and the (S)-alcohol and unreacted (R)-acetate are separated.

Step 2: Hydrolysis of (R)-2-Acetoxymethyl-3,4-dihydro-2H-pyran [7]

-

Procedure: The separated (R)-acetate is treated with a base, such as potassium hydroxide, in a suitable solvent to hydrolyze the ester and yield the desired (R)-3,4-dihydro-2H-pyran-2-methanol. The product is then isolated and purified.

Quantitative Data

| Starting Material | Reaction | Key Reagents/Conditions | Product | Enantiomeric Excess (ee) |

| (±)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | Enzymatic Kinetic Resolution | Porcine Pancreatic Lipase (PPL), pH 7.6 buffer | (R)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | High |

| (R)-2-Acetoxymethyl-3,4-dihydro-2H-pyran | Hydrolysis | Potassium Hydroxide | (R)-3,4-Dihydro-2H-pyran-2-methanol | High |

Alternative Synthetic Approaches

While the hetero-Diels-Alder and enzymatic resolution pathways are the most direct, other methods for constructing the dihydropyran ring or introducing the 2-methanol functionality exist.

-

Prins Reaction: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a tetrahydropyran (B127337) ring.[8][9] By choosing appropriate starting materials, a dihydropyran can be synthesized.

-

Grignard Reaction: A Grignard reagent can be used to introduce substituents at the 2-position of a dihydropyran ring. For instance, reacting a 2-halo-dihydropyran with a Grignard reagent followed by reaction with formaldehyde (B43269) could potentially yield the desired product, although this is a multi-step and less direct approach.[10]

Conclusion

The synthesis of this compound is well-established, with the hetero-Diels-Alder reaction of acrolein followed by reduction being the most prevalent method for racemic synthesis due to its efficiency and scalability. For enantiopure applications, particularly in drug development, the enzymatic kinetic resolution of a racemic acetate precursor offers a reliable and effective route to the desired stereoisomer. The choice of starting materials and synthetic strategy will ultimately depend on the specific requirements of the research or development program, including scale, cost, and desired stereochemistry.

References

- 1. 3,4-Dihydro-2H-pyran-2-carboxaldehyd – Wikipedia [de.wikipedia.org]

- 2. Sodium Borohydride [commonorganicchemistry.com]

- 3. webassign.net [webassign.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dobbsgroupqm.wordpress.com [dobbsgroupqm.wordpress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Formation of 3,4-Dihydro-2H-pyran-2-methanol: A Mechanistic Exploration for Synthetic Chemists

An In-Depth Technical Guide

For researchers, scientists, and professionals in drug development, 3,4-dihydro-2H-pyran-2-methanol and its derivatives are pivotal building blocks in the synthesis of a wide array of complex organic molecules and pharmacologically active compounds.[1] Their utility stems from the versatile reactivity of the dihydropyran ring system. This guide provides a detailed examination of the primary mechanistic pathways for the formation of this compound, focusing on the underlying principles of the Prins reaction and the Hetero-Diels-Alder reaction.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of the 3,4-dihydro-2H-pyran ring system, the core of this compound, is predominantly achieved through two powerful synthetic methodologies: the Prins cyclization and the Hetero-Diels-Alder reaction. Each approach offers distinct advantages in terms of stereocontrol and substrate scope.

The Prins Reaction: A Stepwise Path to Dihydropyrans

The Prins reaction, in its modern variant for dihydropyran synthesis, involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde.[2][3][4] This reaction proceeds through a series of well-defined cationic intermediates, offering opportunities for stereochemical control. A particularly effective variation is the silyl-Prins reaction, which utilizes a silylated homoallylic alcohol to drive the formation of the dihydropyran product with high stereoselectivity.[2][5]

The generally accepted mechanism for the silyl-Prins cyclization to form a dihydropyran is initiated by the activation of an aldehyde with a Lewis or Brønsted acid.[3][5] This is followed by nucleophilic attack from the homoallylic alcohol to generate an oxocarbenium ion. A subsequent 6-endo-dig cyclization forms a six-membered ring carbocation, which is stabilized by the beta-silicon effect. The final step involves the elimination of the silyl (B83357) group to yield the dihydropyran.[2][5] The stereochemistry of the final product is often controlled by the adoption of a chair-like transition state with bulky substituents occupying equatorial positions to minimize steric hindrance.[2][5]

The Hetero-Diels-Alder Reaction: A Concerted Approach

The Hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered heterocycles, including dihydropyrans.[6] In the context of forming 3,4-dihydro-2H-pyran derivatives, this reaction typically involves the cycloaddition of an electron-rich alkene (dienophile) with an α,β-unsaturated carbonyl compound (heterodiene).[7][8] The reaction can be catalyzed by Lewis acids to enhance its rate and selectivity.[9]

The mechanism is generally considered to be a concerted pericyclic process, where the new carbon-carbon and carbon-oxygen bonds are formed in a single transition state.[6] This concerted nature allows for a high degree of stereochemical control, transferring the stereochemistry of the reactants to the product. The regioselectivity of the HDA reaction is governed by the electronic properties of the diene and dienophile, with frontier molecular orbital theory often used to predict the outcome.[8] For the synthesis of this compound precursors, a common strategy involves the reaction of an enol ether with an α,β-unsaturated aldehyde.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions related to the synthesis of 3,4-dihydro-2H-pyran derivatives. It is important to note that yields are highly dependent on the specific substrates, catalysts, and reaction conditions employed.

| Reaction Type | Substrates | Catalyst/Reagent | Product | Typical Yield (%) | Reference |

| Silyl-Prins | 4-trimethylsilyl-3-buten-1-ols and various aldehydes | Lewis Acids (e.g., InCl₃) | Substituted dihydropyrans | Excellent | [2] |

| Oxidation | (3,4-Dihydro-2H-pyran-2-yl)methanol | Dess-Martin periodinane | 3,4-Dihydro-2H-pyran-2-carbaldehyde | 90-95 | [10] |

| Reductive Amination | 3,4-Dihydro-2H-pyran-2-carbaldehyde, Methylamine | Sodium triacetoxyborohydride | (3,4-Dihydro-2H-pyran-2-yl)methylamine | 80-85 | [10] |

| Enzymatic Hydrolysis | (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran | Porcine Pancreatic Lipase | (R)-3,4-dihydro-2H-pyran-2-methanol | >99% ee | [11] |

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound and its derivatives. Below are representative protocols for key transformations.

General Procedure for Silyl-Prins Cyclization